molecular formula C10H8N4O2 B2483599 Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1823265-30-0

Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2483599
CAS No.: 1823265-30-0
M. Wt: 216.2
InChI Key: OWASETHGWNBXBJ-UHFFFAOYSA-N
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Description

Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C10H8N4O2 and its molecular weight is 216.2. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Relevance

The compound Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is structurally related to pyrazolo[1,5-a]pyrimidine scaffolds, which are known for their significant medicinal and pharmaceutical relevance. The pyrazolo[1,5-a]pyrimidine scaffold, in particular, is recognized as a privileged heterocycle in drug discovery due to its broad range of medicinal properties, including anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. It serves as a building block for developing drug-like candidates, and the structure-activity relationship (SAR) studies associated with this scaffold have received considerable attention from medicinal chemists. Many lead compounds derived from this scaffold target various diseases, indicating the potential of further exploiting this privileged scaffold for developing potential drug candidates (Cherukupalli et al., 2017).

Importance in Synthetic Pathways

The pyranopyrimidine core, closely related to pyrazolo[1,5-a]pyrimidine scaffolds, is crucial for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent studies emphasize the application of hybrid catalysts for synthesizing various pyranopyrimidine scaffolds, illustrating the significant role of these structures in the development of lead molecules through broader catalytic applications (Parmar et al., 2023).

Regio-Orientation and Selectivity in Reactions

The reactions of aminopyrazoles, a related class to pyrazolo[1,5-a]pyrimidine, with bielectrophilic reagents leading to the formation of pyrazolo[1,5-a]pyrimidines are of particular interest due to the regio-orientation and regioselectivity they exhibit. The significance of regio-orientation in these reactions is highlighted, especially when considering the literature controversy associated with the substituents' orientation on the pyrimidine ring of pyrazolo[1,5-a]pyrimidines when reacting with unsymmetrical bielectrophilic reagents (Mohamed & Mahmoud, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The future directions for research on Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate could include further exploration of its synthesis, chemical reactions, and potential applications. Given the antimicrobial properties of similar compounds , it could be interesting to investigate whether this compound has similar properties.

Properties

IUPAC Name

ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c1-2-16-10(15)8-6-12-14-4-3-7(5-11)13-9(8)14/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWASETHGWNBXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=CN2N=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823265-30-0
Record name ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate
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